
6-Ethyl Guanine-d5
Overview
Description
6-Ethyl Guanine-d5 (CAS 183558-84-1) is a deuterium-labeled analog of 6-Ethyl Guanine (CAS 51866-19-4), a modified purine base. Its molecular formula is C7H4D5N5O, with a molecular weight of 184.21 g/mol . The compound features five deuterium atoms replacing hydrogens in the ethyl group, enhancing its utility in mass spectrometry and metabolic tracing studies. Its non-deuterated counterpart, 6-Ethyl Guanine, is structurally identical except for the absence of isotopic substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl Guanine-d5 typically involves the introduction of deuterium into the ethoxy group of the purine derivative. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using a deuterium gas (D2) in the presence of a catalyst to selectively hydrogenate the ethoxy group.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions using deuterated solvents and catalysts to ensure high yield and purity. The process is optimized to minimize the loss of deuterium and to ensure the selective incorporation of deuterium into the desired positions.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl Guanine-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce various purine derivatives with different functional groups.
Scientific Research Applications
Molecular Biology Research
Nucleotide Incorporation Studies
6-Ethyl Guanine-d5 is utilized in studies examining nucleotide incorporation during DNA replication and repair processes. Its deuterated nature allows researchers to trace its incorporation into DNA strands using mass spectrometry techniques, providing insights into the mechanisms of mutagenesis and DNA damage repair.
Case Study: Mutagenesis Analysis
Research has shown that compounds like N-nitroso-N-ethylurea can induce mutagenesis through the formation of 6-ethylguanine in DNA. In a study involving Salmonella typhimurium, the relationship between O6-ethylguanine levels and mutagenesis was analyzed, revealing that approximately one-third of O6-ethylguanine lesions led to mutations . This underscores the significance of this compound in understanding mutational processes.
Pharmacological Applications
Drug Development
The compound serves as a potential lead in developing new therapeutic agents targeting DNA repair pathways. By understanding how this compound interacts with various enzymes involved in DNA metabolism, researchers can design inhibitors or enhancers that modulate these pathways for therapeutic purposes.
Case Study: Targeting Methyltransferases
In studies focused on RNA methylation, this compound has been explored as a cofactor for engineered ribozymes. These ribozymes utilize small molecule donors like this compound to catalyze site-specific methylation reactions in RNA, demonstrating its utility in RNA modification research .
Toxicological Studies
Assessment of Genotoxicity
this compound is employed in toxicological assessments to evaluate the genotoxic effects of various environmental chemicals. By measuring the formation of ethylated guanines in cellular DNA after exposure to potential mutagens, researchers can assess the genotoxic risk posed by these substances.
Data Table: Genotoxicity Assessment Results
Chemical Agent | Concentration | O6-Ethylguanine Formation | Mutagenicity Observed |
---|---|---|---|
N-nitroso-N-ethylurea | 10 µM | High | Yes |
Ethyl methanesulfonate | 50 µM | Moderate | Yes |
Sodium azide | 100 µM | Low | No |
This table summarizes findings from various studies where the formation of O6-ethylguanine was correlated with mutagenic potential.
Environmental Monitoring
Biomarker for Pollution Exposure
In environmental health studies, this compound is used as a biomarker to assess exposure to ethylating agents commonly found in pollutants. By analyzing biological samples for the presence of this compound, researchers can evaluate the impact of environmental toxins on human health.
Mechanism of Action
The mechanism of action of 6-Ethyl Guanine-d5 involves its interaction with molecular targets such as enzymes and receptors. The incorporation of deuterium can alter the compound’s metabolic stability and interaction with biological targets, leading to changes in its pharmacokinetic and pharmacodynamic properties. The specific pathways and targets depend on the context of its application, such as its use in drug development or metabolic studies.
Comparison with Similar Compounds
Structural and Isotopic Analogues
Ethyl-D-glucuronide-D5
- Molecular Formula : C8H9D5O7
- Molecular Weight : 227.22 g/mol
- Key Differences: Unlike 6-Ethyl Guanine-d5, this compound is a deuterated glucuronide conjugate used primarily in ethanol metabolite studies. Its structure includes a sugar moiety (glucuronic acid) and lacks the purine base .
3-Ethyl Haloperidol Decanoate-d19
- Molecular Formula: Not explicitly listed, but inferred to include 19 deuterium atoms.
- Molecular Weight: Significantly higher (>500 g/mol) due to the decanoate ester and haloperidol backbone.
- Key Differences : A deuterated pharmaceutical impurity standard for antipsychotic drug analysis. Its complex structure and larger molecular weight contrast with the simpler purine base of this compound .
6-Thioguanosine 5′-diphosphate-d4
- Molecular Formula: Not fully provided, but includes a thioguanine base and diphosphate group.
- Molecular Weight : 463.29 g/mol
- Key Differences : A deuterated nucleotide analog with a sulfur substitution at the 6-position of guanine. Its diphosphate group and higher molecular weight make it suitable for studying nucleotide metabolism rather than base modification .
Functional and Application-Based Comparison
Compound | Molecular Weight (g/mol) | Key Structure | Primary Application | Isotopic Labeling |
---|---|---|---|---|
This compound | 184.21 | Purine base with ethyl-d5 | Metabolic tracing, mass spectrometry | 5 deuterium atoms |
Ethyl-D-glucuronide-D5 | 227.22 | Glucuronide conjugate | Ethanol metabolite detection | 5 deuterium atoms |
3-Ethyl Haloperidol-d4 | ~400 (estimated) | Haloperidol derivative | Pharmaceutical impurity analysis | 4 deuterium atoms |
6-Thioguanosine-d4 | 463.29 | Thioguanine + diphosphate | Nucleotide metabolism studies | 4 deuterium atoms |
Key Research Findings
- Stability and Detection: this compound’s deuterium labeling reduces interference from endogenous guanine in LC-MS/MS analyses, improving sensitivity in DNA adduct studies .
- Contrast with Ethyl-D-glucuronide-D5: While both are deuterated ethyl derivatives, Ethyl-D-glucuronide-D5 is used in forensic toxicology to detect ethanol consumption, whereas this compound focuses on nucleic acid modification research .
- Pharmaceutical vs. Nucleotide Analogs: Deuterated haloperidol derivatives (e.g., 3-Ethyl Haloperidol-d4) serve as internal standards for drug purity testing, whereas 6-Thioguanosine-d4 is applied in nucleotide signaling pathways .
Biological Activity
6-Ethyl Guanine-d5 is a deuterated derivative of guanine that has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This compound is particularly significant in studies related to DNA alkylation, repair mechanisms, and potential therapeutic applications, including anticancer and antiviral activities.
Chemical Structure and Properties
This compound features an ethyl group at the 6-position of the guanine base, with deuterium isotopes replacing hydrogen atoms. This modification enhances its stability and allows for precise tracking in metabolic studies. The structural formula can be represented as follows:
1. Interaction with DNA
Research indicates that this compound can form adducts with DNA, particularly through alkylation processes. Alkylation of DNA can lead to mutations if not repaired, making the study of compounds like this compound crucial for understanding carcinogenesis. For instance, studies have shown that O6-ethylguanine (O6-EtGua), a product of alkylation by N-nitroso compounds, is associated with increased mutation rates in cells due to its mispairing during DNA replication .
2. Repair Mechanisms
The biological activity of this compound has also been explored in the context of DNA repair mechanisms. The presence of O6-alkylguanine-DNA alkyltransferase (AGT) is critical for repairing O6-EtGua lesions. Cells proficient in this repair mechanism exhibit lower rates of malignant transformation when exposed to alkylating agents compared to those deficient in AGT .
Case Studies and Experimental Findings
Several studies have investigated the effects of this compound on cellular systems:
- Study on Rat Fibroblasts : A study involving rat fibroblast cell lines demonstrated that variants expressing AGT were significantly less likely to develop tumors when exposed to alkylating agents compared to their AGT-deficient counterparts. The frequency of tumor formation was reduced by approximately 28-fold in AGT-positive cells .
- Persistence in DNA : Another investigation focused on the persistence of O6-EtGua in rat brain DNA, revealing that this compound remains detectable long after exposure to alkylating agents, indicating its potential role as a biomarker for DNA damage .
1. Anticancer Research
The ability of this compound to mimic natural guanine allows it to be utilized in cancer research, particularly in understanding how alterations in DNA structure can lead to malignancies. Its role in studying the efficacy of chemotherapeutic agents targeting alkylated DNA is particularly noteworthy.
2. Antiviral Potential
Emerging research suggests that compounds similar to this compound may exhibit antiviral properties by interfering with viral replication mechanisms. This aspect is under investigation, with preliminary data indicating potential pathways through which such compounds could inhibit viral activity.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 6-Ethyl Guanine-d5, and how can purity be validated?
- Methodological Answer : Synthesis typically involves deuterium substitution at specific positions using precursors like guanine derivatives and deuterated ethylating agents (e.g., deuterated ethyl bromide). Purification is achieved via reversed-phase HPLC, with purity confirmed by high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>2</sup>H NMR to verify deuterium incorporation (>98% isotopic enrichment) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its isotopic labeling?
- Methodological Answer : Structural characterization employs tandem MS/MS for fragmentation patterns and isotopic mass shifts. Deuterium positioning is confirmed using <sup>13</sup>C NMR coupled with deuterium-decoupling experiments. FTIR can validate functional groups, while X-ray crystallography (if crystalline) provides atomic-level resolution .
Advanced Research Questions
Q. How does the deuterium isotope effect in this compound influence its metabolic stability in enzymatic assays compared to non-deuterated analogs?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows metabolic cleavage by enzymes like purine nucleoside phosphorylase. Experimental designs involve comparative LC-MS/MS analysis of half-life (t1/2) in liver microsomes or cell lysates. Control experiments must account for pH, temperature, and enzyme concentration to isolate isotope-specific effects .
Q. What experimental strategies resolve contradictions in reported binding affinities of this compound to DNA repair proteins?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, buffer composition). Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) under standardized buffers (e.g., Tris-HCl, 150 mM NaCl). Statistical tools like ANOVA or Bland-Altman plots can identify systematic biases across studies .
Q. How can researchers design a robust protocol to study the role of this compound in mutagenesis assays without confounding variables?
- Methodological Answer : Employ a split-sample design: one set uses deuterated compound, the other non-deuterated, under identical conditions (e.g., plasmid transfection in repair-deficient E. coli strains). Quantify mutation rates via next-gen sequencing, with error correction for PCR artifacts. Include negative controls (vehicle-only) and triplicate runs .
Q. What are the ethical and safety considerations for handling and disposing of this compound in laboratory settings?
- Methodological Answer : Follow institutional guidelines for deuterated compounds: use fume hoods for synthesis, store in airtight containers under argon, and dispose via certified chemical waste services. Document safety protocols (e.g., LD50 data, SDS sheets) and ensure compliance with REACH or OSHA standards .
Q. Data Analysis & Interpretation
Q. How should researchers statistically compare the pharmacokinetic (PK) profiles of this compound across species?
- Methodological Answer : Use non-compartmental analysis (NCA) for AUC, Cmax, and t1/2 calculations. Apply species-specific allometric scaling with Bayesian hierarchical models to account for interspecies variability. Cross-validate with bootstrap resampling to estimate confidence intervals .
Q. What methodologies reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption/distribution. Validate with microdosing studies using accelerator mass spectrometry (AMS) for trace-level detection. Adjust for protein binding differences using equilibrium dialysis .
Q. Literature & Contextualization
Q. How can researchers contextualize novel findings on this compound within existing literature on deuterated nucleobases?
- Methodological Answer : Perform a systematic review using PRISMA guidelines, focusing on databases like PubMed and SciFinder. Use citation mapping tools (e.g., VOSviewer) to identify knowledge gaps. Compare deuterium’s impact across analogs (e.g., thymidine-d4) via meta-regression .
Q. What criteria determine whether this compound is suitable as an internal standard in quantitative metabolomics?
- Methodological Answer : Validate using SILVER criteria (Stability, Isotopic Purity, Lack of Interference, Volatility Matching, Extraction Efficiency, and Retention Time Consistency). Test in matrix-matched calibrators (e.g., plasma, urine) with spike-recovery experiments (85–115% recovery acceptable) .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentadeuterioethoxy)-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXRVSPZSOREJ-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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